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Compound of Interest

Compound Name: 2-Chlorophenetole

Cat. No.: B1346889 Get Quote

Introduction

2-Chlorophenetole, also known as 1-chloro-2-ethoxybenzene, is an aromatic ether with the

chemical formula C₈H₉ClO. As a substituted phenetole, its structural characterization is crucial

for its application in various fields, including chemical synthesis and materials science. This

technical guide provides an in-depth overview of the spectroscopic data of 2-Chlorophenetole,

focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass

Spectrometry (MS). The information presented herein is intended for researchers, scientists,

and professionals in drug development and related industries, offering a comprehensive

resource for the identification and characterization of this compound.
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Identifier Value

IUPAC Name 1-chloro-2-ethoxybenzene

Synonyms

2-Chlorophenetole, o-Chlorophenetole, 2-

Chlorophenol ethyl ether, o-Chlorophenyl ethyl

ether

CAS Number 614-72-2

Molecular Formula C₈H₉ClO

Molecular Weight 156.61 g/mol

Chemical Structure See Figure 1

Spectroscopic Data
The following sections present the key spectroscopic data for 2-Chlorophenetole, summarized

in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

The ¹H NMR spectrum of 2-Chlorophenetole provides information about the chemical

environment of the hydrogen atoms in the molecule.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.37 - 7.31 m 1H Ar-H

7.23 - 7.17 m 1H Ar-H

6.95 - 6.88 m 2H Ar-H

4.13 q 2H -O-CH₂-CH₃

1.46 t 3H -O-CH₂-CH₃
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Note: The assignments of the aromatic protons (Ar-H) are approximate and may require 2D

NMR techniques for definitive assignment.

The ¹³C NMR spectrum reveals the number and types of carbon atoms present in 2-
Chlorophenetole.

Chemical Shift (δ) ppm Assignment

154.1 C-O (Aromatic)

129.9 C-Cl (Aromatic)

128.0 Ar-C

122.3 Ar-C

121.7 Ar-C

113.8 Ar-C

64.5 -O-CH₂-CH₃

14.8 -O-CH₂-CH₃

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The spectrum of 2-Chlorophenetole was obtained as a

neat liquid.

Wavenumber (cm⁻¹) Intensity Assignment

3060-3020 m C-H stretch (aromatic)

2980-2860 s C-H stretch (aliphatic)

1590, 1480 s C=C stretch (aromatic)

1240 s C-O-C stretch (asymmetric)

1040 s C-O-C stretch (symmetric)

750 s C-Cl stretch
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s = strong, m = medium

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule upon ionization. The data presented is for electron ionization (EI) mass

spectrometry.

m/z Relative Intensity (%) Assignment

156 100 [M]⁺ (Molecular ion)

158 33
[M+2]⁺ (Isotope peak due to

³⁷Cl)

128 85 [M - C₂H₄]⁺

93 40 [M - C₂H₄ - Cl]⁺

65 30 [C₅H₅]⁺

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques

described above. The specific parameters for the data presented may vary.

NMR Spectroscopy
Sample Preparation: A solution of 2-Chlorophenetole (typically 5-25 mg) is prepared in a

deuterated solvent (e.g., CDCl₃, ~0.75 mL) in a standard 5 mm NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a

broadband probe is used.

¹H NMR Acquisition:

Pulse Program: A standard single-pulse experiment is used.

Number of Scans: 16-64 scans are typically acquired to achieve a good signal-to-noise ratio.
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Relaxation Delay: A relaxation delay of 1-5 seconds is set between scans.

Spectral Width: A spectral width of approximately 10-15 ppm is used.

Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at

7.26 ppm).

¹³C NMR Acquisition:

Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the

spectrum.

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to

the lower natural abundance of ¹³C.

Relaxation Delay: A relaxation delay of 2-5 seconds is employed.

Spectral Width: A spectral width of approximately 200-250 ppm is used.

Referencing: The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16

ppm).

Infrared (IR) Spectroscopy
Sample Preparation: For a neat liquid sample like 2-Chlorophenetole, a thin film is prepared

by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Data Acquisition:

Spectral Range: The spectrum is typically recorded in the mid-infrared range, from 4000 to

400 cm⁻¹.

Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
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Background Correction: A background spectrum of the empty salt plates is recorded and

subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion

probe or through a gas chromatograph (GC-MS).

Instrumentation: An electron ionization (EI) mass spectrometer is used.

Data Acquisition:

Ionization Energy: A standard electron energy of 70 eV is used to induce fragmentation.

Mass Range: The mass-to-charge ratio (m/z) is scanned over a range that includes the

expected molecular ion (e.g., m/z 50-200).

Source Temperature: The ion source is maintained at a temperature of approximately 200-

250 °C.

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and

characteristic fragment ions.

Visualizations
The following diagrams illustrate key concepts related to the spectroscopic analysis of 2-
Chlorophenetole.
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Caption: Workflow for the spectroscopic analysis of 2-Chlorophenetole.
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Caption: Proposed fragmentation pathway of 2-Chlorophenetole in EI-MS.

To cite this document: BenchChem. [Spectroscopic Profile of 2-Chlorophenetole: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1346889#spectroscopic-data-of-2-chlorophenetole-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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